molecular formula C14H14BrNS B2466146 N-{4-[(4-bromophenyl)sulfanyl]phenyl}-N,N-dimethylamine CAS No. 68253-27-0

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-N,N-dimethylamine

Cat. No.: B2466146
CAS No.: 68253-27-0
M. Wt: 308.24
InChI Key: YDIRITRMOOBUBO-UHFFFAOYSA-N
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Description

The compound “N-{4-[(4-bromophenyl)sulfanyl]phenyl}-N,N-dimethylamine” is a complex organic molecule. It contains a bromophenyl group, a sulfanyl group, and a dimethylamine group .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized and studied. For instance, compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been synthesized .

Scientific Research Applications

1. Electrochromic Poly(ether sulfone)s Synthesis

N,N'-((1,1′-biphenyl)-4,4′-diyl)bis(N-(4-((tert-butyldimethylsilyl)oxy)phenyl)-N'',N''-dimethylbenzene-1,4-diamine), a dimethylamine-substituted triphenylamine (TPA) derivative, was synthesized and used in creating novel electroactive aromatic poly(ether sulfone)s. These polymers are useful in electrochromic devices due to their high coloration contrast and excellent electrochemical stability (Huang, Kung, Shao, & Liou, 2021).

2. Sulfonamide Derivatives and Biological Applications

N-substituted Sulfanilamide derivatives, including those with dimethylamine, were synthesized and evaluated for antibacterial and antifungal activities. These compounds showed moderate to significant antibacterial activity against various bacterial strains and were found to have melting points between 195-227°C (Lahtinen, Kudva, Hegde, Bhat, Kolehmainen, Nonappa, Venkatesh, & Naral, 2014).

3. Investigation of Tautomeric Behavior

A study on 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide revealed the presence of both amino and imino conformers in its powder form, while in liquid state in deuterated dimethyl sulfoxide, it mainly exists in imino form. This work aids in understanding the molecular conformation and tautomeric forms of sulfonamide derivatives, which are directly related to pharmaceutical and biological activities (Erturk, Gumus, Dikmen, & Alver, 2016).

4. Synthesis of Novel Antimicrobial Agents

Novel compounds containing L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety were synthesized and tested for antimicrobial action. These compounds displayed promising potential as novel antimicrobial agents, particularly against Gram-positive pathogens and Enterococcus faecium biofilm-associated infections (Apostol et al., 2022).

Future Directions

The future directions for research on “N-{4-[(4-bromophenyl)sulfanyl]phenyl}-N,N-dimethylamine” could include further exploration of its synthesis, characterization, and potential applications, particularly in the field of antimicrobial agents .

Properties

IUPAC Name

4-(4-bromophenyl)sulfanyl-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNS/c1-16(2)12-5-9-14(10-6-12)17-13-7-3-11(15)4-8-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIRITRMOOBUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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